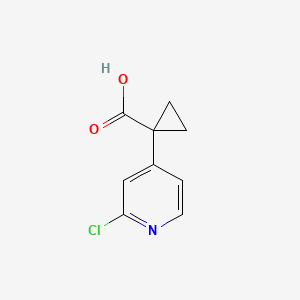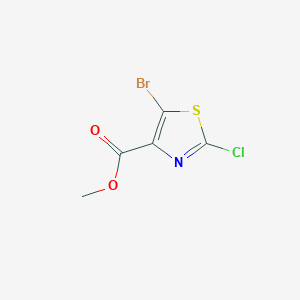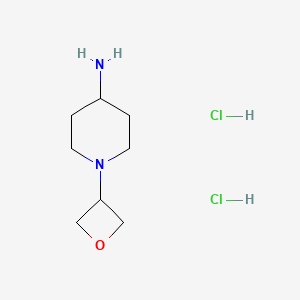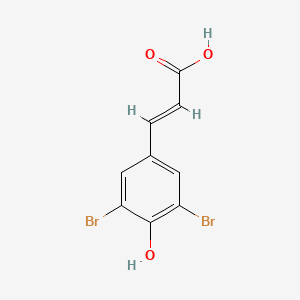
3,5-Dibromo-4-hydroxycinnamic acid
Vue d'ensemble
Description
3,5-Dibromo-4-hydroxycinnamic acid is a chemical compound with the molecular formula C7H4Br2O3 and a molecular weight of 295.913 . It is a derivative of cinnamic acid, which is a major class of phenolic compounds occurring as secondary metabolites in plants .
Synthesis Analysis
While there isn’t specific information available on the synthesis of 3,5-Dibromo-4-hydroxycinnamic acid, a related compound, sinapinic acid (a type of cinnamic acid), has been studied for its synthesis. The synthesis involves a one-pot protocol to prepare a mixture of E and Z isomers by photoisomerization .Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-4-hydroxycinnamic acid consists of a benzene ring with two bromine atoms and one hydroxyl group attached, along with a carboxylic acid group .Applications De Recherche Scientifique
Mass Spectrometry Applications
3,5-Dibromo-4-hydroxycinnamic acid, related to sinapinic acid, is used in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This derivative plays a crucial role in enhancing the effectiveness of MALDI-MS, particularly in the analysis of carbohydrates (Schmidt De León et al., 2022).
Antioxidant and Anti-inflammatory Activities
Hydroxycinnamic acid derivatives, including 3,5-dibromo-4-hydroxycinnamic acid, exhibit significant antioxidant and anti-inflammatory properties. These properties make them relevant in various health-related research areas, including studies on oxidative stress, aging, and diseases caused by inflammation (Chen, 2015).
Dietary Sources and Metabolic Effects
These compounds are commonly found in dietary sources like fruits, vegetables, and grains. Research into the metabolic effects of hydroxycinnamic acids, including their impact on lipid metabolism and obesity, is ongoing. These studies are crucial in understanding how these compounds can be used to manage health issues related to metabolism and weight (Alam et al., 2016).
Biophysical Studies and DNA Interaction
Biophysical studies of hydroxycinnamic acids, including 3,5-dibromo-4-hydroxycinnamic acid, focus on their interaction with biological molecules like DNA. Such interactions are vital for understanding the potential therapeutic applications of these compounds, especially in the context of genetic information processing and protection against DNA damage (Mondal et al., 2020).
Cancer Research
These compounds are also being studied for their potential use in cancer treatment. Their properties as antioxidants and their interactions with cellular components could make them valuable in developing new cancer therapies (Menezes et al., 2017).
Analytical Methodologies
Analytical methodologies involving hydroxycinnamic acids are crucial for quantifying these compounds in various substances. The development of these methodologies aids in understanding the concentration and distribution of these acids in natural sources and food products (Barberousse et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Research on hydroxycinnamic acids, including 3,5-Dibromo-4-hydroxycinnamic acid, is ongoing. Future directions may include further exploration of their antioxidant and anti-inflammatory properties, their potential benefits for human health, and their applications in food and pharmaceutical industries .
Propriétés
IUPAC Name |
(E)-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,14H,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQYGMAVJOIRJG-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O)Br)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



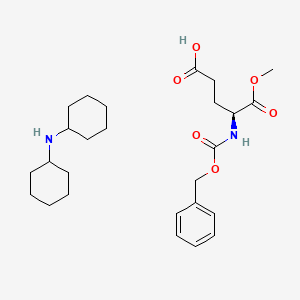
![3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1429789.png)


![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)
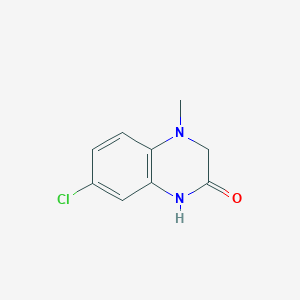
![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)

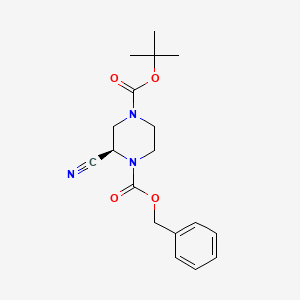
![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)
